[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol
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Overview
Description
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol: is an organic compound with the molecular formula C11H14FNO. It features a fluorine atom, a pyrrolidine ring, and a phenyl group attached to a methanol moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Fluorine Atom: Fluorination can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts alkylation or acylation reactions.
Methanol Group Addition:
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the methanol group to a methyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorine atom or the methanol group.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of methyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology:
Biological Probes: The compound can be used as a probe to study biological processes involving fluorinated compounds.
Medicine:
Drug Development:
Industry:
Mechanism of Action
The mechanism of action of [3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanol involves its interaction with specific molecular targets. The fluorine atom can enhance binding affinity to certain enzymes or receptors, while the pyrrolidine ring can contribute to the compound’s overall stability and bioavailability. The methanol group may participate in hydrogen bonding, further influencing the compound’s activity .
Comparison with Similar Compounds
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]methanone: Similar structure but with a ketone group instead of methanol.
[3-Fluoro-4-(pyrrolidin-1-yl)phenyl]ethanol: Similar structure but with an ethanol group instead of methanol.
Uniqueness:
Fluorine Atom: Enhances binding affinity and metabolic stability.
Pyrrolidine Ring: Contributes to the compound’s three-dimensional structure and stability.
Methanol Group: Provides additional sites for hydrogen bonding and reactivity.
Properties
IUPAC Name |
(3-fluoro-4-pyrrolidin-1-ylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7,14H,1-2,5-6,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUWPINRNTOEKRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)CO)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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